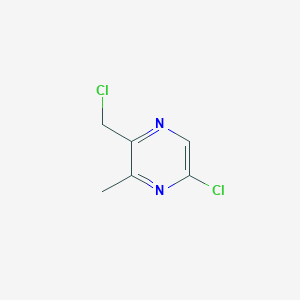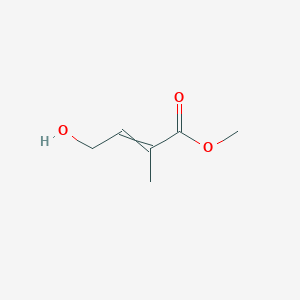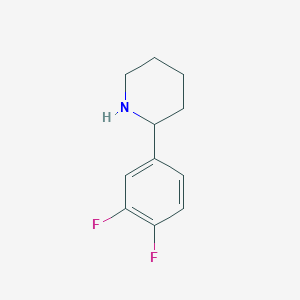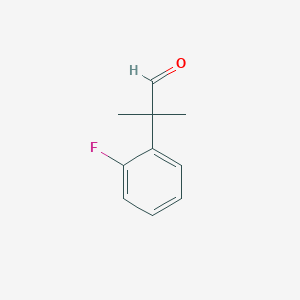
2-(2-Fluorophenyl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-2-methylpropanal is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluorobenzonitrile as a starting material, which undergoes a series of reactions including reduction and functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)-2-methylpropanal may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. For instance, the use of palladium catalysts in hydrogenation reactions can be employed to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl structure.
2-Fluoromethamphetamine: A stimulant drug with a fluorophenyl group.
Uniqueness
2-(2-Fluorophenyl)-2-methylpropanal is unique due to its specific combination of a fluorophenyl ring and a methylpropanal group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11FO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI-Schlüssel |
VOTNJCYVMJPPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


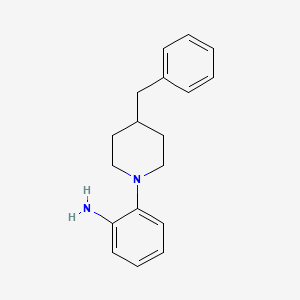
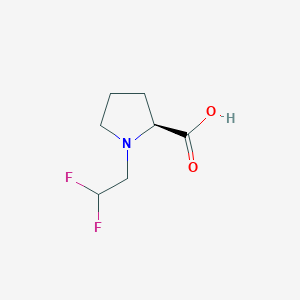
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

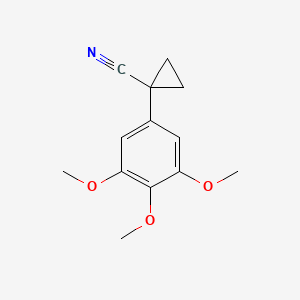

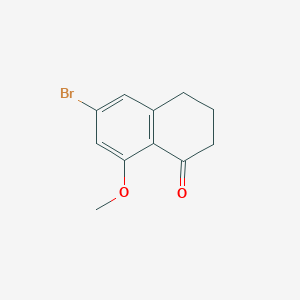
![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)
